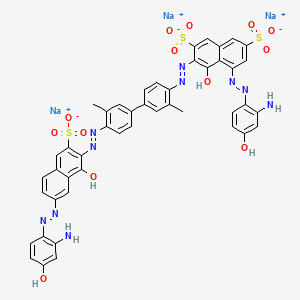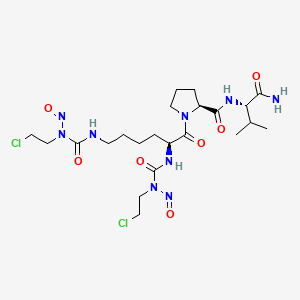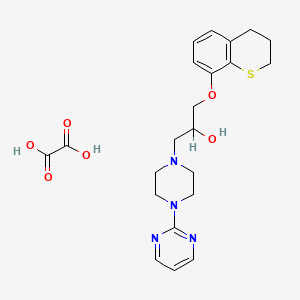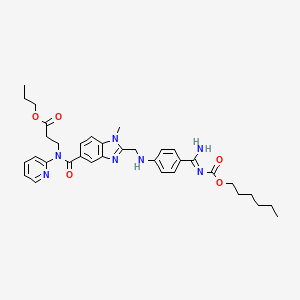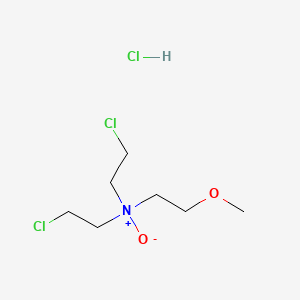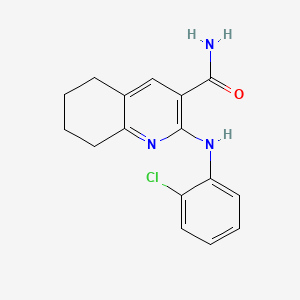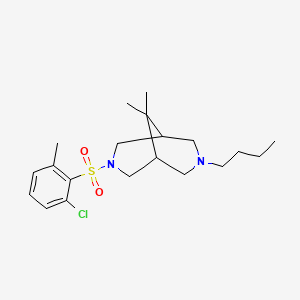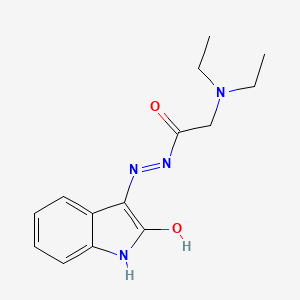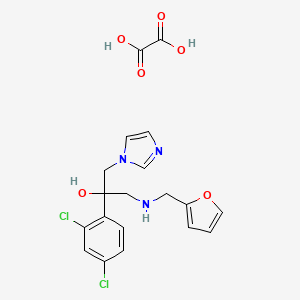
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that features a combination of dichlorophenyl, furfurylamino, imidazolyl, and propanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the dichlorophenyl and imidazolyl groups. This is followed by the introduction of the furfurylamino group and the propanol moiety. The final step involves the formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazolyl and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets. The imidazolyl group, for example, can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to interfere with biological pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: This compound shares the dichlorophenyl and imidazolyl groups but lacks the furfurylamino and propanol moieties.
2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxyphenylpiperazine: This compound has a similar dichlorophenyl and imidazolyl structure but includes additional functional groups.
Uniqueness
2-(2,4-Dichlorophenyl)-3-furfurylamino-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
83338-47-0 |
|---|---|
Molekularformel |
C19H19Cl2N3O6 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-1-(furan-2-ylmethylamino)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C17H17Cl2N3O2.C2H2O4/c18-13-3-4-15(16(19)8-13)17(23,11-22-6-5-20-12-22)10-21-9-14-2-1-7-24-14;3-1(4)2(5)6/h1-8,12,21,23H,9-11H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CRWQRHOCCMSXHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


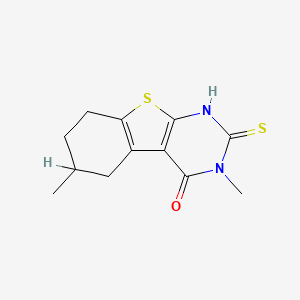
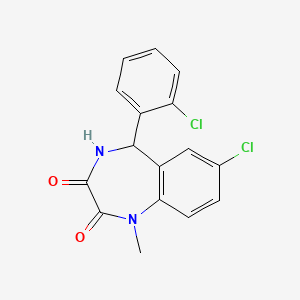
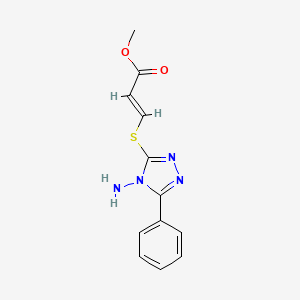
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
